molecular formula C8H6ClNO3S B6205809 2-cyano-4-methoxybenzene-1-sulfonyl chloride CAS No. 1261674-50-3

2-cyano-4-methoxybenzene-1-sulfonyl chloride

Cat. No.: B6205809
CAS No.: 1261674-50-3
M. Wt: 231.7
InChI Key:
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Description

2-cyano-4-methoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H6ClNO3S. It is a derivative of benzene, featuring a cyano group (-CN), a methoxy group (-OCH3), and a sulfonyl chloride group (-SO2Cl) attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-4-methoxybenzene-1-sulfonyl chloride typically involves the sulfonylation of 2-cyano-4-methoxybenzene. This process can be achieved by reacting 2-cyano-4-methoxybenzene with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent decomposition .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-cyano-4-methoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-cyano-4-methoxybenzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonate esters.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyano-4-methoxybenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in synthetic chemistry to modify molecules and create new compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyano-4-methoxybenzene-1-sulfonyl chloride is unique due to the presence of both the cyano and sulfonyl chloride groups, which confer distinct reactivity patterns. The cyano group can participate in additional reactions, such as nucleophilic addition, while the sulfonyl chloride group is highly reactive towards nucleophiles, making it a versatile reagent in organic synthesis .

Properties

CAS No.

1261674-50-3

Molecular Formula

C8H6ClNO3S

Molecular Weight

231.7

Purity

95

Origin of Product

United States

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